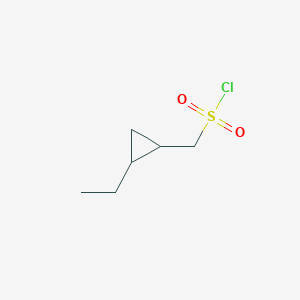

(2-Ethylcyclopropyl)methanesulfonyl chloride

Description

(2-Ethylcyclopropyl)methanesulfonyl chloride (C₆H₁₁ClO₂S) is a sulfonyl chloride derivative featuring a cyclopropane ring substituted with an ethyl group. This compound is structurally distinct due to the strained cyclopropane ring, which influences its reactivity and physicochemical properties. Sulfonyl chlorides are critical reagents in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functional groups. The ethylcyclopropyl moiety may confer unique steric and electronic effects, impacting its applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C6H11ClO2S |

|---|---|

Molecular Weight |

182.67 g/mol |

IUPAC Name |

(2-ethylcyclopropyl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H11ClO2S/c1-2-5-3-6(5)4-10(7,8)9/h5-6H,2-4H2,1H3 |

InChI Key |

ZYNZNSXGWKDSAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC1CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2-Ethylcyclopropyl)methanesulfonyl chloride typically involves the reaction of (2-Ethylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

(2-Ethylcyclopropyl)methanesulfonyl chloride acts as an electrophile, reacting with nucleophiles to form sulfonates, sulfonamides, and other derivatives.

Key Reactions:

-

Formation of Sulfonamides :

Primary and secondary amines react with the compound to yield stable sulfonamides. For example:Conditions : Typically performed in dichloromethane or DMF with bases like triethylamine at 0–25°C .

-

Sulfonate Ester Formation :

Alcohols react to form sulfonate esters, which are intermediates in substitution or elimination reactions:

Table 1: Reaction Yields with Nucleophiles

| Nucleophile | Product Type | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Benzylamine | Sulfonamide | 92 | DMF, EtN, rt | |

| Cyclohexanol | Sulfonate Ester | 85 | CHCl, pyridine |

Elimination Reactions

Under basic conditions, the compound eliminates HCl to generate sulfene intermediates (RC=SO), which participate in cycloadditions or further reactions .

Example:

Applications : Sulfenes react with α-hydroxyketones to form sultones or undergo [2+2] cycloadditions with alkenes .

Addition Reactions

In the presence of copper(II) chloride, the compound adds across alkynes to form β-chloro sulfones .

Reaction Scheme:

Conditions : Catalytic CuCl in THF at 60°C .

Table 2: Alkyne Addition Products

| Alkyne | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Phenylacetylene | β-Chloro sulfone | 78 | CuCl, THF |

Example:

Reaction with α-hydroxyketones yields five-membered sultones:

Conditions : Base (e.g., EtN), CHCl, 0°C to rt.

Stability and Hydrolysis

The sulfonamide derivatives are resistant to hydrolysis under neutral conditions but cleave under strong acidic or basic conditions.

Hydrolysis Pathway:

Conditions : LiAlH in THF or aqueous NaOH at 100°C.

Mechanistic Insights

The reactivity is driven by the electrophilic sulfur center and the strained cyclopropane ring, which enhances susceptibility to nucleophilic attack. Isotope labeling studies suggest sulfene intermediates dominate in elimination pathways .

Scientific Research Applications

Synthetic Organic Chemistry

Reagent in Synthesis

(2-Ethylcyclopropyl)methanesulfonyl chloride serves as a versatile reagent in the synthesis of various organic compounds. It is particularly useful for introducing sulfonyl groups into organic molecules, which can enhance their reactivity and stability. The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Case Study: Synthesis of Sulfonamides

A study demonstrated the use of this compound in synthesizing sulfonamide derivatives. The reaction involved treating primary amines with the sulfonyl chloride under mild conditions, yielding high purity products with good yields. The efficiency of this method highlights the compound's utility in pharmaceutical applications, particularly in developing new drug candidates.

Pharmaceutical Applications

Intermediate for Drug Synthesis

The compound is employed as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the synthesis of anti-inflammatory and antimicrobial agents. The introduction of the (2-Ethylcyclopropyl) group can modulate the pharmacokinetic properties of drugs, enhancing their efficacy and reducing side effects.

Case Study: Development of Antimicrobial Agents

Research has shown that derivatives synthesized from this compound exhibit significant antimicrobial activity against various pathogens. In one study, a series of sulfonamide derivatives were tested for their antibacterial properties, revealing that modifications to the cyclopropyl moiety influenced their biological activity.

Material Science

Modification of Polymers

In material science, this compound is used to modify polymers to enhance their properties. The incorporation of sulfonyl groups into polymer chains can improve thermal stability and chemical resistance.

Case Study: Polymer Blends

A study investigated the effect of adding this compound to polyolefin blends. The results indicated improved mechanical properties and thermal stability compared to unmodified blends. This application is particularly relevant in developing materials for high-performance applications.

Data Tables

| Application Area | Specific Use | Yield/Performance Metrics |

|---|---|---|

| Synthetic Organic Chemistry | Synthesis of sulfonamides | High yields (>90%) |

| Pharmaceutical Development | Intermediate for anti-inflammatory agents | Enhanced bioactivity |

| Material Science | Polymer modification | Improved thermal stability |

Mechanism of Action

The mechanism of action of (2-Ethylcyclopropyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various sulfonyl derivatives . The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Methanesulfonyl Chloride (CH₃SO₂Cl)

Structural Differences :

- Simpler structure with a methyl group directly attached to the sulfonyl chloride moiety.

- Lacks the steric hindrance and electronic effects of a cyclopropane ring.

Physicochemical Properties :

- Molecular Weight : 114.55 g/mol.

- Boiling Point : ~161°C.

- Reactivity : Highly reactive with nucleophiles (e.g., amines, alcohols) and water, generating HCl and sulfonic acids.

Hazards and Handling :

Ethanesulfonyl Chloride, 2-Chloro- (C₂H₄Cl₂O₂S)

Structural Differences :

- Contains a chloro-substituted ethane backbone.

- Lacks cyclic structures, reducing steric strain.

Hazards and Handling :

- Limited chronic toxicity data; long-term health effects remain untested .

(2-Ethylcyclopropyl)methanesulfonyl Chloride (C₆H₁₁ClO₂S)

Structural Differences :

- Ethyl group enhances lipophilicity compared to simpler analogs.

Physicochemical Properties (Inferred) :

- Molecular Weight : ~182.67 g/mol.

- Reactivity : Cyclopropane strain may accelerate ring-opening reactions or alter nucleophilic substitution kinetics.

- Solubility : Likely lower water solubility due to the hydrophobic ethylcyclopropyl group.

Hazards and Handling (Assumed) :

- Expected to share acute toxicity profiles (e.g., H301, H311) with methanesulfonyl chloride due to the reactive sulfonyl chloride group.

- Environmental persistence may differ due to structural complexity.

Data Table: Comparative Overview

Key Research Findings

Reactivity Differences: The cyclopropane ring in this compound may enhance reactivity in ring-opening reactions, unlike methanesulfonyl chloride, which undergoes straightforward nucleophilic substitutions . Ethyl substitution could stabilize intermediates in synthesis, enabling novel reaction pathways.

Toxicity Considerations :

- Methanesulfonyl chloride’s acute toxicity is well-documented, while the ethylcyclopropyl variant’s chronic effects require further study .

Environmental Impact :

- Both methanesulfonyl chloride and its ethylcyclopropyl derivative likely pose aquatic toxicity risks, necessitating stringent disposal protocols .

Biological Activity

(2-Ethylcyclopropyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in biological and medicinal chemistry. Sulfonyl chlorides are known for their reactivity and utility in synthesizing various biologically active molecules. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of (2-Ethylcyclopropyl) alcohol with methanesulfonyl chloride in the presence of a base. The general reaction can be represented as follows:

This reaction results in the formation of the desired sulfonyl chloride, which can then be purified through distillation or chromatography.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can react with nucleophiles such as amines and alcohols, forming sulfonamides and methanesulfonates, respectively. These derivatives are known to exhibit various biological activities, including:

- Antimicrobial Activity : Sulfonamides derived from methanesulfonyl chlorides have been shown to possess antibacterial properties by inhibiting bacterial folate synthesis.

- Anticancer Properties : Some studies suggest that compounds containing sulfonamide groups can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .

- Neuroprotective Effects : Certain sulfonamide derivatives have demonstrated neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Case Studies

- Anticancer Activity : A study investigated the effects of sulfonamide derivatives on human breast cancer cells. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through the inhibition of Bcl-2 proteins .

- Neuroprotection : Research on heteroaryl sulfonamides revealed their potential neuroprotective effects via inhibition of carbonic anhydrase isoforms, suggesting a new strategy for Alzheimer's disease treatment .

- Antimicrobial Effects : A series of experiments demonstrated that sulfonamide derivatives effectively inhibited the growth of various bacterial strains, highlighting their potential as broad-spectrum antibiotics .

Data Table: Biological Activities of Sulfonamide Derivatives

Toxicological Considerations

While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. As a sulfonyl chloride, it is highly reactive and can cause severe skin irritation and respiratory issues upon exposure. Proper safety protocols must be followed when handling this compound to mitigate risks associated with its corrosive nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.